

Application Note: High-Performance Liquid Chromatography for the Detection of Ciprofloxacin

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Compound of Interest		
Compound Name:	CPX	
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Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections.[1][2] Accurate and reliable quantification of ciprofloxacin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose, offering high sensitivity, specificity, and precision.[2] This application note provides a detailed protocol for the determination of ciprofloxacin using a reversed-phase HPLC method.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture. Ciprofloxacin is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. The separated ciprofloxacin is then detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to its concentration.

I. Experimental Protocol

- 1. Apparatus and Materials
- High-Performance Liquid Chromatography (HPLC) system equipped with:



- Isocratic or Gradient Pump
- Autosampler
- UV-Vis Detector
- Column Oven
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)[3]
- · Data acquisition and processing software
- Analytical balance
- pH meter
- Sonicator
- Vortex mixer
- Centrifuge
- Syringe filters (0.45 μm)
- Volumetric flasks and pipettes
- 2. Reagents and Standards
- Ciprofloxacin hydrochloride reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Orthophosphoric acid (analytical grade)[3][4]
- Triethylamine (analytical grade)[3][4]
- Acetic acid (glacial)



- Water (HPLC grade)
- 3. Preparation of Solutions
- Mobile Phase Preparation (Example 1): Prepare a mixture of 0.15% orthophosphoric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile. The exact ratio may need optimization, but a common starting point is a gradient program.[3]
- Mobile Phase Preparation (Example 2): A simpler isocratic mobile phase consists of acetonitrile and 2% acetic acid in water (e.g., 16:84 v/v).[1]
- Diluent: The mobile phase is typically used as the diluent for standard and sample preparations.
- Standard Stock Solution: Accurately weigh about 12.0 mg of ciprofloxacin hydrochloride reference standard and transfer it to a 25.0 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution.[3]
- Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the diluent to achieve concentrations within the desired calibration range (e.g., 50% to 150% of the working concentration).[3]
- 4. Sample Preparation
- Pharmaceutical Formulations (Tablets):
 - Weigh and finely powder a representative number of tablets.
 - Accurately weigh a portion of the powder equivalent to a specific amount of ciprofloxacin and transfer it to a volumetric flask.
 - Add a suitable volume of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
 - Filter the solution through a 0.45 μm syringe filter before injection.
- Biological Samples (Plasma):



- To a known volume of plasma, add a protein precipitating agent like acetonitrile.[1]
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the mixture at high speed.
- Collect the supernatant and filter it through a 0.45 μm syringe filter before injection.[1]

5. Chromatographic Conditions

The following are typical HPLC conditions that can be adapted and optimized for specific applications:

Parameter	Condition 1	Condition 2
Column	Inertsil C18, 250 mm \times 4.0 mm, 5 μ m[3]	Alltima C18, 150 mm x 4.6 mm, 5 μm[1]
Mobile Phase	Gradient of 0.15% orthophosphoric acid (pH 3.0 with triethylamine) and acetonitrile[3]	Isocratic: Acetonitrile and 2% acetic acid in water (16:84, v/v) [1]
Flow Rate	0.7 mL/min[3]	1.0 mL/min[1]
Column Temperature	35°C[3]	Ambient
Injection Volume	10.0 μL[3]	10 μL[1]
Detection Wavelength	278 nm[3]	280 nm[1]

6. Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

• Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of ciprofloxacin in blank and placebo samples.



- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a specified range.[3]
- Accuracy: The closeness of the test results obtained by the method to the true value. It is
 often determined by recovery studies, where a known amount of the standard is spiked into
 a sample matrix.[3]
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

II. Data Presentation

The quantitative performance of the HPLC method for ciprofloxacin detection is summarized in the tables below.

Table 1: Chromatographic Performance

Parameter	Typical Value	Reference
Retention Time (min)	~7.2	[3]
Correlation Coefficient (r²)	> 0.999	[3]

Table 2: Method Validation Parameters

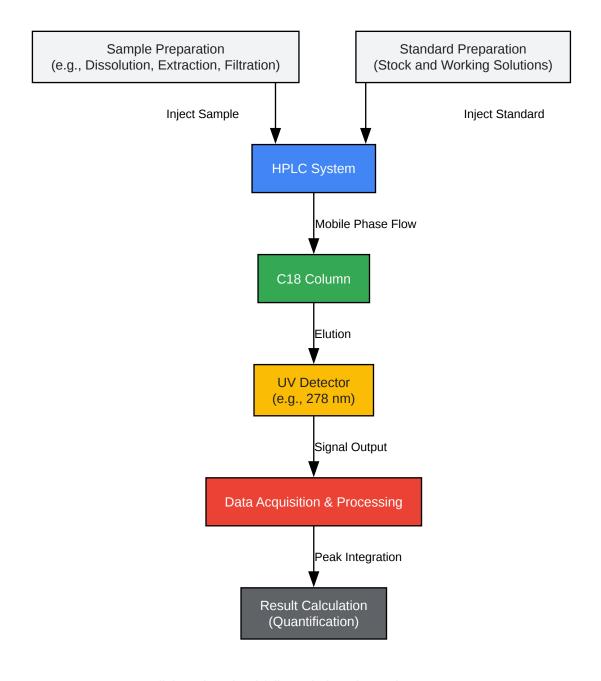


Parameter	Typical Value	Reference
Linearity Range	50% to 150% of working concentration	[3]
Recovery	98.0% to 102.0%	[3]
Relative Standard Deviation (RSD) for Precision	< 2%	[3]
Limit of Detection (LOD)	0.11 μg/mL	[5]
Limit of Quantification (LOQ)	0.35 μg/mL	[5]

III. Visualizations

Experimental Workflow for Ciprofloxacin Analysis by HPLC



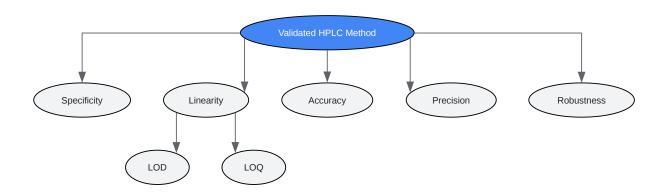


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Caption: A flowchart illustrating the key steps in the HPLC analysis of ciprofloxacin.

Logical Relationship of Method Validation Parameters





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Caption: Key parameters for validating an HPLC method for ciprofloxacin detection.

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